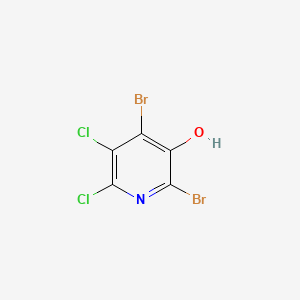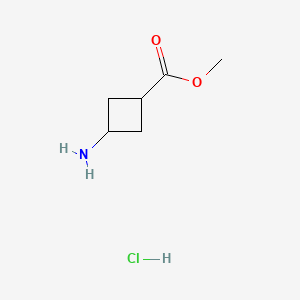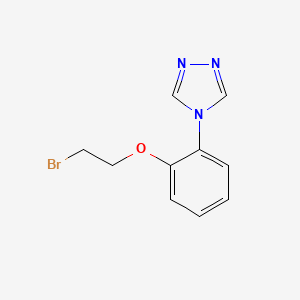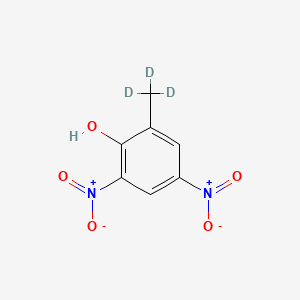
2,4-Dibromo-5,6-dichloropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dibromo-5,6-dichloropyridin-3-ol” is a chemical compound with the CAS Number: 1345472-11-8 . It has a linear formula of C5HBr2Cl2NO . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H . This indicates that the compound contains 5 carbon atoms, 1 hydrogen atom, 2 bromine atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dibromo-5,6-dichloropyridin-3-ol” is 321.78 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Halogenated Pyridines Reactions : Halogenated pyridines like 2,4-dibromo-5,6-dichloropyridin-3-ol are involved in reactions with sodium isopropanethiolate and methanethiolate, leading to products of mono- or bis-substitution. These pyridines also react with sodium methoxide to yield mono-substituted products, indicating their reactivity and potential applications in organic synthesis (Testaferri et al., 1985).
Selective Functionalization : Dichloropyridines, similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, can be selectively functionalized at various sites. This selective functionalization allows for the creation of diverse chemical structures, useful in developing new compounds and materials (Marzi et al., 2001).
Suzuki-Miyaura Reactions : In Suzuki-Miyaura reactions, 3,5-dibromo-2,6-dichloropyridine, a compound similar to 2,4-dibromo-5,6-dichloropyridin-3-ol, is used to synthesize tetraarylpyridines. These reactions are important in the synthesis of complex organic molecules, indicating the potential application of similar halogenated pyridines in advanced organic synthesis (Reimann et al., 2015).
Sonogashira Cross-Coupling Reactions : 3,5-Dibromo-2,6-dichloropyridine, a close analogue of 2,4-dibromo-5,6-dichloropyridin-3-ol, is used in Sonogashira cross-coupling reactions to synthesize alkynylpyridines. This application shows the versatility of such halogenated pyridines in creating complex organic structures (Reimann et al., 2017).
Electrochemical Studies
- Electroreduction of Dihalopyridines : Studies on the electroreduction of dihalopyridines like 2,6-dichloropyridine and 2,5-dibromopyridine provide insights into the electrochemical properties of halogenated pyridines. These studies are crucial for understanding the electrochemical behavior of similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Kashti-Kaplan & Kirowa-Eisner, 1979).
Theoretical and Computational Studies
Substitute Mechanism Studies : Theoretical studies on the mechanism of chlorine radical reactions with halopyridines, including the formation of various dichloropyridines, provide insights into the chemical behavior and potential reactions of 2,4-dibromo-5,6-dichloropyridin-3-ol (Yang Kun, 2004).
Gas Phase Photochemical Studies : Quantum chemistry studies on the photochemical chlorination of chloropyridines help in understanding the reaction mechanisms that could apply to similar compounds like 2,4-dibromo-5,6-dichloropyridin-3-ol (Hao Jin, 2005).
Propriétés
IUPAC Name |
2,4-dibromo-5,6-dichloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYANUDOWXOVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718435 |
Source


|
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345472-11-8 |
Source


|
| Record name | 3-Pyridinol, 2,4-dibromo-5,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)




![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)
![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)


![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)